1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine is a chemical compound that belongs to the class of trifluoroethylamines. This compound features a trifluoroethyl group attached to an amine, which significantly influences its chemical behavior and potential applications. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and drug design.
The synthesis and properties of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine have been documented in various scientific literature, including synthetic methodologies and biological activity studies.
This compound is classified as an amine due to the presence of the amino group (-NH2) and as a trifluoroalkane because of the trifluoroethyl substituent. Its structural formula can be represented as .
The synthesis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine typically involves several key steps:
In industrial settings, large-scale production may utilize batch or continuous flow processes. Catalytic hydrogenation and enantioselective synthesis techniques are often employed to enhance yield and purity while minimizing costs.
The molecular structure of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine can be represented by its IUPAC name and molecular formula:
The structural representation includes:
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control and choice of solvent to optimize yield and selectivity.
The mechanism of action for 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine involves its interaction with biological targets. The trifluoromethyl group enhances its ability to penetrate biological membranes and interact with enzymes or receptors. This compound may act as an inhibitor or modulator in various biochemical pathways.
Relevant data from studies indicate that the presence of the trifluoromethyl group significantly alters its reactivity compared to non-fluorinated analogs.
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine has potential applications in:
The compound's unique structure and properties make it a valuable candidate for further research in drug development and chemical synthesis methodologies.
The stereoselective synthesis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine heavily relies on asymmetric reduction of its prochiral ketone precursor, 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone. Transition metal catalysts with chiral ligands achieve high enantioselectivity. Ruthenium complexes with BINAP derivatives (e.g., RuCl₂[(S)-BINAP]) afford the (S)-amine enantiomer with up to 98% ee in tetrahydrofuran at 50°C. Borane-mediated reductions using Corey-Bakshi-Shibata (CBS) catalysts show exceptional stereocontrol (>99% ee) but require stoichiometric oxazaborolidine and suffer from borane handling limitations. Transfer hydrogenation with Noyori-type Ru(II)/TsDPEN catalysts in HCO₂H/Et₃N achieves 95% ee under mild conditions but necessitates precise water content control.
Table 1: Performance of Catalysts in Asymmetric Ketone Reduction
| Catalyst System | Reducing Agent | Temp (°C) | ee (%) | Yield (%) | Key Limitation |
|---|---|---|---|---|---|
| RuCl₂[(S)-BINAP] | H₂ (50 psi) | 50 | 98 (S) | 92 | High catalyst loading (5 mol%) |
| (S)-CBS Oxazaborolidine | BH₃·SMe₂ | -20 | >99 (S) | 88 | Stoichiometric catalyst required |
| RuCl(S,S)-TsDPEN | HCO₂H/Et₃N | 28 | 95 (R) | 90 | Moisture sensitivity |
Biocatalysis offers sustainable routes to enantiopure 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethylamine. Engineered imine reductases (IREDs) selectively reduce the imine intermediate formed in situ from the ketone precursor. Mutant IRED-101 (F210L/Y152A) achieves >99% ee for the (R)-enantiomer with NADPH recycling via glucose dehydrogenase. Whole-cell biocatalysis using E. coli expressing Candida boidinii formate dehydrogenase and an IRED yields 85% isolated product with 98% ee at 100 mM substrate concentration. Ketoreductases (KREDs) directly reduce the trifluoromethyl ketone; KRED-P3-G03 affords the (S)-alcohol intermediate (94% ee), subsequently converted to the amine via reductive amination.
Classical resolution remains viable for separating racemic 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethylamine. Diastereomeric salt formation with (R)-camphorsulfonic acid in ethyl acetate yields the (S)-amine salt with 99% de after three recrystallizations. Kinetic resolution leverages enantioselective acylation; lipase B from Candida antarctica (CAL-B) acetylates the (R)-enantiomer preferentially (E=42) using vinyl acetate, leaving the (S)-amine unreacted (97% ee). Simulated moving bed (SMB) chromatography with Chiralpak AD-H columns resolves racemates at preparative scale (>99% ee for both enantiomers), though solvent consumption remains high.
NADES enhance sustainability in stereoselective syntheses. Choline chloride/glycerol (1:2) serves as reaction medium for asymmetric transfer hydrogenation, improving Ru(II)/TsDPEN catalyst recyclability (5 cycles, <5% ee drop) while reducing THF usage by 70%. Biocatalytic reductions in betaine/urea/water NADES show 2-fold higher enzyme stability versus isopropanol. Resolution efficiency improves in NADES; menthol/lactic acid (1:1) increases diastereomeric excess by 15% during salt crystallization due to hydrogen-bond modulation.
Table 2: NADES Performance in Synthetic Methodologies
| NADES Composition | Application | Key Advantage | ee (%) | Yield (%) |
|---|---|---|---|---|
| Choline chloride/Glycerol | Ru-catalyzed transfer hydrogenation | Recyclable catalyst phase; reduced VOC use | 95 | 89 |
| Betaine/Urea/Water (1:2:1) | Whole-cell bioreduction | Enhanced enzyme thermostability (T₅₀ +8°C) | 98 | 82 |
| (-)-Menthol/Lactic acid | Diastereomeric salt crystallization | Improved crystal purity & morphology | 99 | 78 |
Continuous flow systems address scalability challenges in stereoselective amine production. A telescoped process integrates ketone synthesis (3,5-dimethylphenylmagnesium bromide + ethyl trifluoroacetate), asymmetric transfer hydrogenation (Ru-TsDPEN cartridge), and workup (<60 min total residence time), achieving 85% yield and 93% ee at 10 g/h throughput. Enzyme immobilization enables biocatalytic flow; IRED-101 on epoxy-functionalized silica operates continuously for 120 h (95% conversion, 97% ee). Photocatalytic imine reduction in microreactors using eosin Y and Hantzsch ester affords racemic amine at 20-fold faster rate than batch.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1